An In-depth Technical Guide to NH2-PEG1-C1-Boc: A Versatile Linker in Bioconjugation and Drug Discovery
An In-depth Technical Guide to NH2-PEG1-C1-Boc: A Versatile Linker in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
NH2-PEG1-C1-Boc, with the IUPAC name tert-butyl 2-(2-aminoethoxy)acetate, is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and particularly, the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a free primary amine, a single polyethylene (B3416737) glycol (PEG) unit, and a Boc-protected amine, provides a versatile platform for the sequential and controlled assembly of complex molecular architectures. This guide details the chemical properties, function, and applications of NH2-PEG1-C1-Boc, providing insights into its role in modern therapeutic development.
Core Chemical and Physical Properties
NH2-PEG1-C1-Boc is a foundational building block in synthetic and medicinal chemistry. Its properties are summarized below, providing a clear overview for researchers.[1]
| Property | Value |
| CAS Number | 1155811-37-2[1][2] |
| Molecular Formula | C8H17NO3[1][2] |
| Molecular Weight | 175.23 g/mol [1][2][3] |
| IUPAC Name | tert-butyl 2-(2-aminoethoxy)acetate[1][2] |
| Synonyms | Amino-PEG1-CH2CO2-t-butyl ester, H2N-PEG1-CH2CO2-Boc[1][2] |
| Appearance | White to off-white solid or viscous liquid |
| Purity | Typically >95% |
| Solubility | Soluble in a variety of organic solvents |
The Functional Anatomy of a Bifunctional Linker
The utility of NH2-PEG1-C1-Boc stems from its distinct functional moieties, each playing a critical role in its application as a linker.
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Primary Amine (-NH2): This reactive group serves as a nucleophile, readily participating in reactions with electrophiles such as carboxylic acids (often activated as NHS esters), isocyanates, and aldehydes. This allows for the covalent attachment of the linker to a molecule of interest, for instance, a ligand for a target protein.
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Polyethylene Glycol (PEG) Spacer (-PEG1-): The single ethylene (B1197577) glycol unit is a key component that imparts hydrophilicity to the linker and, by extension, to the final conjugate.[4] This is particularly advantageous in PROTAC design, where the overall molecule can be large and hydrophobic, leading to poor solubility and cell permeability.[5] The PEG spacer can improve these pharmacokinetic properties, enhancing bioavailability.[4]
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Carboxylate Moiety (-C1-): The acetate (B1210297) group provides a short carbon chain.
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Boc Protecting Group (Boc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the second amine. It is stable under a wide range of reaction conditions, allowing for the selective reaction of the primary amine. The Boc group can be easily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a second primary amine for subsequent conjugation steps.[6] This orthogonal reactivity is fundamental to the stepwise synthesis of heterobifunctional molecules like PROTACs.[6]
Primary Application: A Cornerstone in PROTAC Synthesis
The most prominent application of NH2-PEG1-C1-Boc is in the synthesis of PROTACs.[3][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker in a PROTAC is not merely a spacer but a critical determinant of the molecule's efficacy. It influences the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and composition of the linker, including the presence of PEG units, can significantly impact the stability and geometry of this complex.
The general workflow for utilizing NH2-PEG1-C1-Boc in PROTAC synthesis is depicted below.
This modular approach allows for the systematic variation of the target and E3 ligase ligands, facilitating the optimization of PROTAC potency and selectivity.
The signaling pathway initiated by a functional PROTAC is the Ubiquitin-Proteasome System.
Experimental Protocols
The following are generalized protocols for the use of NH2-PEG1-C1-Boc in bioconjugation. Researchers should optimize these protocols for their specific molecules and reaction scales.
Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
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Boc-protected PEG-conjugate
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic Acid (TFA)
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Glass vial
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Stir bar
Procedure:
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Dissolve the Boc-protected PEG-conjugate in anhydrous DCM to a concentration of 10-20 mg/mL in a glass vial.[6]
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Add TFA to the solution to a final concentration of 20-50% (v/v).[6] For a 50% concentration, add an equal volume of TFA to the DCM solution.
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Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
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Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC) to confirm the disappearance of the starting material.
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Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator). The resulting deprotected amine (as a TFA salt) can often be used in the next step without further purification.
Amide Coupling to a Carboxylic Acid
This protocol describes the conjugation of the free primary amine of the linker to a carboxylic acid-containing molecule.
Materials:
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Amine-containing linker (e.g., deprotected NH2-PEG1-C1-conjugate)
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Carboxylic acid-containing molecule
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Amide coupling reagents (e.g., EDC/NHS or HATU/DIPEA)
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Anhydrous aprotic solvent (e.g., DMF or DCM)
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Stir bar
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Reaction vessel
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the anhydrous solvent in a reaction vessel.
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Add the coupling reagents. If using EDC/NHS, add 1.2 equivalents of EDC and 1.5 equivalents of NHS. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Dissolve the amine-containing linker in the anhydrous solvent and add it to the activated carboxylic acid solution (typically 1.0 equivalent).
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If using a coupling reagent like HATU, add 1.2 equivalents of HATU and 2.0 equivalents of a non-nucleophilic base like DIPEA to the carboxylic acid solution, followed by the addition of the amine-containing linker.
-
Allow the reaction to stir at room temperature for 2-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction (e.g., by adding a small amount of water).
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Purify the final conjugate using an appropriate method, such as flash chromatography or preparative HPLC.
Conclusion
NH2-PEG1-C1-Boc is a valuable and versatile tool in the synthesis of complex bioconjugates. Its well-defined structure, featuring orthogonal reactive ends and a hydrophilicity-enhancing PEG spacer, makes it particularly well-suited for the construction of PROTACs. A thorough understanding of its chemical properties and reactivity is essential for its effective implementation in the development of novel therapeutics. The modularity it affords in the synthetic process allows researchers to fine-tune the properties of their molecules, accelerating the discovery and optimization of new drug candidates.
References
- 1. medkoo.com [medkoo.com]
- 2. tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate | Benchchem [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NH2-PEG1-C1-Boc_TargetMol [targetmol.com]
